molecular formula C8H7Cl3O B15334204 1,3-Dichloro-5-[(chloromethoxy)methyl]benzene

1,3-Dichloro-5-[(chloromethoxy)methyl]benzene

Cat. No.: B15334204
M. Wt: 225.5 g/mol
InChI Key: ODTIEEHEUHWYMR-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-[(chloromethoxy)methyl]benzene is an organic compound with the molecular formula C8H7Cl3O. It is a chlorinated aromatic compound that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two chlorine atoms on the benzene ring and a chloromethoxy group attached to the benzene ring through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-[(chloromethoxy)methyl]benzene can be synthesized through the reaction of benzyl alcohol with formaldehyde and hydrogen chloride. The process involves mixing benzyl alcohol and formaldehyde solution, cooling the mixture to 5°C, and then introducing hydrogen chloride gas until the reaction mixture is saturated. The reaction is continued at 10°C with further introduction of hydrogen chloride. The reaction mixture is then separated, and the upper layer is dried with anhydrous calcium chloride. The product is obtained by distillation under reduced pressure, collecting the fraction boiling at 96-99°C (1.47 kPa) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-[(chloromethoxy)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of chlorinated benzoic acids or other oxidized derivatives.

    Reduction Products: Reduction typically results in the formation of benzene derivatives with fewer chlorine atoms.

Scientific Research Applications

1,3-Dichloro-5-[(chloromethoxy)methyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-[(chloromethoxy)methyl]benzene involves its interaction with molecular targets through its chlorinated aromatic structure. The chlorine atoms and the chloromethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-5,5-dimethylhydantoin: A chlorinated compound used as a disinfectant and bleaching agent.

    1,3-Dichloro-5,5-dimethyl-2,4-imidazolidinedione: Another chlorinated compound with similar applications in disinfection and bleaching.

Uniqueness

1,3-Dichloro-5-[(chloromethoxy)methyl]benzene is unique due to its specific structure, which includes a chloromethoxy group attached to the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

Molecular Formula

C8H7Cl3O

Molecular Weight

225.5 g/mol

IUPAC Name

1,3-dichloro-5-(chloromethoxymethyl)benzene

InChI

InChI=1S/C8H7Cl3O/c9-5-12-4-6-1-7(10)3-8(11)2-6/h1-3H,4-5H2

InChI Key

ODTIEEHEUHWYMR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)COCCl

Origin of Product

United States

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